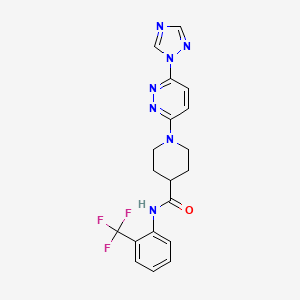
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18F3N7O and its molecular weight is 417.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a synthetic derivative that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N6O3S, with a molecular weight of approximately 420.51 g/mol. The structure includes:
- Triazole ring : Known for its broad spectrum of biological activities.
- Piperidine moiety : Enhances pharmacological properties.
- Trifluoromethyl group : May influence lipophilicity and biological interactions.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Research indicates that triazole derivatives often possess significant antimicrobial properties. The presence of the triazole ring in this compound contributes to its effectiveness against various pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL for certain derivatives .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For example, triazole derivatives have shown promising results against different cancer cell lines. In vitro tests have indicated that related compounds can induce apoptosis in colon carcinoma cells with IC50 values around 6.2 µM . The structure-activity relationship analysis suggests that modifications on the triazole and piperidine moieties can enhance cytotoxicity against cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activity against cancer cell lines. The most active compounds exhibited significant cytotoxic effects, suggesting that structural variations could enhance efficacy .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the triazole and piperidine rings in modulating biological activity. Electron-withdrawing groups like trifluoromethyl are particularly noted for improving potency against specific targets .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary data suggest favorable absorption characteristics, but further studies are needed to fully elucidate its pharmacokinetic behavior.
Propiedades
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c20-19(21,22)14-3-1-2-4-15(14)25-18(30)13-7-9-28(10-8-13)16-5-6-17(27-26-16)29-12-23-11-24-29/h1-6,11-13H,7-10H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJVTLOQMWBCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













